molecular formula C₂₄H₂₅NO₃ B1145489 2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 30332-44-6

2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No. B1145489
CAS RN: 30332-44-6
M. Wt: 375.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one, also known as DBADME, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBADME has been found to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one is not yet fully understood. However, it is believed that its effects may be mediated by its ability to bind to certain receptors in the cells and tissues, which may then lead to changes in the biochemical and physiological processes of the cells and tissues.
Biochemical and Physiological Effects
2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and proteins, as well as to affect the production of certain hormones and neurotransmitters. It has also been found to have an effect on the activity of certain ion channels, which may lead to changes in the electrical activity of the cells and tissues.

Advantages and Limitations for Lab Experiments

The use of 2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is widely available. It is also easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. It is not very stable and may degrade over time, and its effects may not be consistent from one experiment to the next.

Future Directions

There are a number of potential future directions for the use of 2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one in scientific research. It could be used to study the effects of certain compounds on cellular and tissue function, as well as to investigate the mechanisms of action of certain drugs. Additionally, it could be used to study the effects of certain compounds on the nervous system and to investigate the effects of certain hormones and neurotransmitters. It could also be used to study the effects of certain compounds on the activity of certain ion channels and to investigate the effects of certain drugs on the electrical activity of cells and tissues. Finally, it could be used to study the effects of certain compounds on the production of certain proteins and enzymes, as well as to investigate the effects of certain drugs on the production of certain hormones and neurotransmitters.

Synthesis Methods

2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one is synthesized through a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with dibenzylamine in the presence of a base, such as sodium hydroxide, to form the intermediate compound 3,4-dimethoxyphenylacetic acid-dibenzylamide. The intermediate is then treated with an acid, such as hydrochloric acid, to form the final product, 2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one.

Scientific Research Applications

2-(Dibenzylamino)-1-(3,4-dimethoxyphenyl)ethan-1-one has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of certain compounds on cells and tissues. It has also been used to study the effects of drugs on the nervous system and to investigate the mechanisms of action of certain compounds.

properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-23-14-13-21(15-24(23)28-2)22(26)18-25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMVARYYGNYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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